molecular formula C11H14N2OS B6650102 N-(5-tert-butyl-2-cyanothiophen-3-yl)acetamide

N-(5-tert-butyl-2-cyanothiophen-3-yl)acetamide

Cat. No.: B6650102
M. Wt: 222.31 g/mol
InChI Key: HPQKCSAKUOYYOU-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-cyanothiophen-3-yl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry and other scientific fields. The presence of both cyano and acetamide functional groups in the molecule makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-(5-tert-butyl-2-cyanothiophen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-7(14)13-8-5-10(11(2,3)4)15-9(8)6-12/h5H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQKCSAKUOYYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC(=C1)C(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-2-cyanothiophen-3-yl)acetamide typically involves the reaction of 5-tert-butyl-2-cyanothiophene with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solvents like ethanol or methanol can also aid in the purification process.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-2-cyanothiophen-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-tert-butyl-2-cyanothiophen-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a building block for biologically active molecules.

    Industry: The compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-cyanothiophen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and acetamide groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)acetamide
  • N-(4-cyanophenyl)acetamide
  • N-(2-cyanothiophen-3-yl)acetamide

Uniqueness

N-(5-tert-butyl-2-cyanothiophen-3-yl)acetamide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.

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